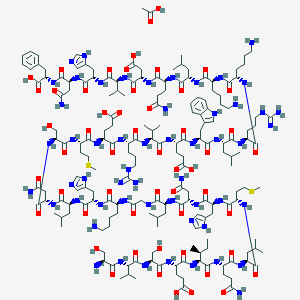
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPP belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The synthesis of DPP has been studied extensively, and its mechanism of action has been investigated to understand its effects on biological systems. In
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is complex and involves multiple pathways. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, oxidative stress, and neurodegeneration. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and detoxification responses.
Effets Biochimiques Et Physiologiques
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can reduce inflammation and oxidative stress in animal models of arthritis, diabetes, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has some limitations, such as its poor bioavailability and limited pharmacokinetic properties, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one. One area of interest is the development of novel 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one derivatives that have improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, which may lead to the development of new therapies for neurodegenerative diseases. Additionally, the potential use of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is a promising compound with potential therapeutic properties. The synthesis of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is relatively straightforward, and its mechanism of action has been investigated in various biological systems. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential use in treating neurodegenerative diseases. However, further research is needed to fully understand the pharmacological properties and potential clinical applications of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of beta-amyloid and alpha-synuclein aggregates.
Propriétés
Numéro CAS |
106849-63-2 |
|---|---|
Nom du produit |
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one |
Formule moléculaire |
C15H10Cl2O |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c1-10(11-5-3-2-4-6-11)15(18)13-8-7-12(16)9-14(13)17/h2-9H,1H2 |
Clé InChI |
BKQASPCZOUUIKV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
106849-63-2 |
Synonymes |
1-(2,4-dichlorophenyl)-2-phenylpropen-1-one 2,4-DPPPO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

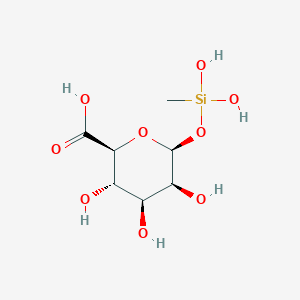
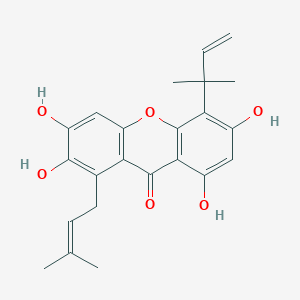
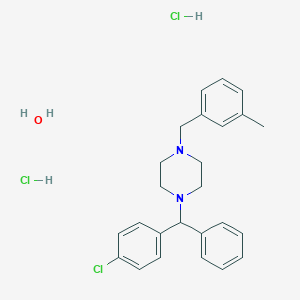
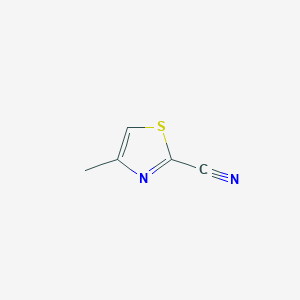
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
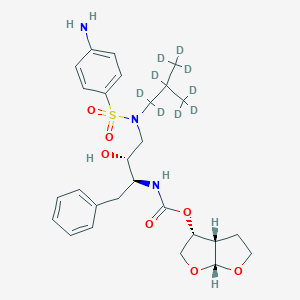
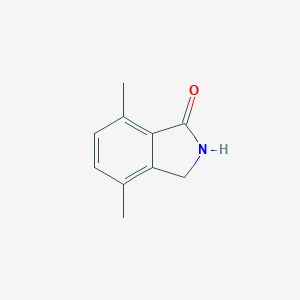
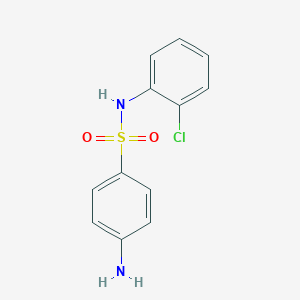
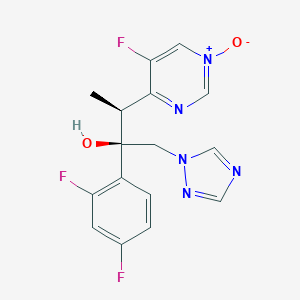
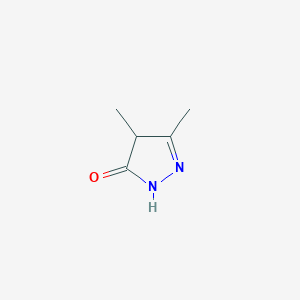
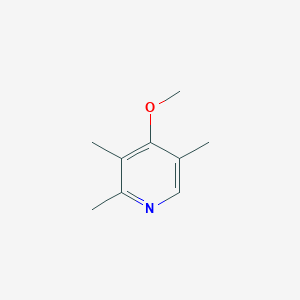
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
